molecular formula C11H6ClF2NO2 B2871311 4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid CAS No. 2248354-08-5

4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B2871311
CAS No.: 2248354-08-5
M. Wt: 257.62
InChI Key: JJOISPRNJIPXMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-chloroquinoline with difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both chloro and difluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO2/c12-7-4-9(10(13)14)15-8-2-1-5(11(16)17)3-6(7)8/h1-4,10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOISPRNJIPXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CC(=N2)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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